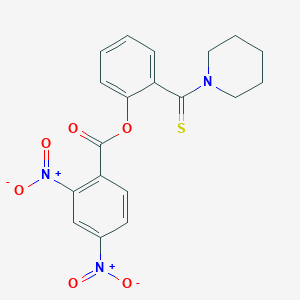

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung besteht aus einem Piperidinring, einer Carbonothioylgruppe und einem Phenylring, der mit einem 2,4-Dinitrobenzoat-Rest substituiert ist. Seine komplexe Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen und macht es zu einem Gegenstand des Interesses in der synthetischen Chemie und Materialwissenschaft.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung von Piperidin-1-ylcarbonothioylchlorid, das dann unter kontrollierten Bedingungen mit Phenyl 2,4-dinitrobenzoat umgesetzt wird. Die Reaktion wird in der Regel in einer inerten Atmosphäre, wie Stickstoff oder Argon, durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Lösungsmittel wie Dichlormethan oder Tetrahydrofuran werden häufig verwendet, um die Reaktanten zu lösen und die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Das Verfahren würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und strengen Reinigungsverfahren wie Umkristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen abzielen und diese in Amine umwandeln.

Substitution: Die aromatischen Ringe können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) können eingesetzt werden.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden oft verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Medizin: Untersucht wegen seines Potenzials als Pharmakophor im Wirkstoffdesign.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie Polymeren oder Beschichtungen, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Der Piperidinring kann mit biologischen Rezeptoren interagieren, während die Carbonothioylgruppe kovalente Bindungen mit nukleophilen Stellen bilden kann. Die Nitrogruppen können an Redoxreaktionen teilnehmen und die Reaktivität und Wechselwirkungen der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Piperidin-1-ylcarbonothioyl)phenylbenzoat: Fehlen die Nitrogruppen, was zu unterschiedlicher Reaktivität und Anwendung führt.

2-(Morpholin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat: Enthält einen Morpholinring anstelle von Piperidin, was sein chemisches Verhalten beeinflusst.

2-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoat: Hat nur eine Nitrogruppe, was seine Redoxeigenschaften verändert.

Einzigartigkeit

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoat ist einzigartig durch das Vorhandensein sowohl von Piperidin- als auch von 2,4-Dinitrobenzoatgruppen, die unterschiedliche chemische Eigenschaften und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene Reaktionen einzugehen und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung in der Forschung und industriellen Anwendung.

Eigenschaften

Molekularformel |

C19H17N3O6S |

|---|---|

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

[2-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |

InChI |

InChI=1S/C19H17N3O6S/c23-19(14-9-8-13(21(24)25)12-16(14)22(26)27)28-17-7-3-2-6-15(17)18(29)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |

InChI-Schlüssel |

YZRTUIAZQZHPLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)

![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)

![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)

![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)

![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)

![2-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11655009.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)

![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B11655013.png)